3-(3,5-dimethylphenyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-34-23)18-8-10-20(33-3)11-9-18/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUAPZXKKEIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, alongside synthesis methods and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from isatoic anhydride. The specific compound can be synthesized through the following general steps:
- Amidation : Reaction of isatoic anhydride with appropriate amines.
- Cyclization : Treatment with acetic anhydride to form benzoxazinones.
- Final Product Formation : Reaction with ammonia to yield the desired quinazoline derivative.
This compound features a quinazoline backbone with substituents that enhance its biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75-80 |
| Escherichia coli | 10-12 | 75 |
| Candida albicans | 11 | 77 |
The compound demonstrated moderate activity against these strains, comparable to standard antibacterial agents like ampicillin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : K562 (leukemia), HeLa (cervical carcinoma), and HUVEC (normal endothelial cells).
- IC50 Values : Limited toxicity was observed in K562 and HUVEC cells with IC50 values ranging from 100 to 400 µM. Notably, the compound exhibited a lower toxicity profile towards HeLa cells .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically:
- Bacterial Inhibition : The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication.
- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating death receptors and inhibiting crucial signaling pathways like STAT3 and NF-kB .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of compounds containing quinazoline and oxadiazole structures. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicate significant cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Case Study Insights
A study published in the Turkish Journal of Chemistry explored the synthesis and biological evaluation of similar oxadiazole derivatives. The findings suggested that modifications on the phenyl rings significantly affected their biological activity, paving the way for further optimization in drug design .
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline-2,4-dione moiety undergoes oxidation at the nitrogen atoms or adjacent carbon centers.
Key Reactions:
-
N-Oxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide derivative, enhancing polarity for pharmaceutical applications.
-
Oxidative Demethylation: The methoxy group on the phenyl ring is demethylated using BBr₃ in anhydrous conditions, forming a hydroxyl group.
Conditions and Products:
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Quinazoline N-oxide | 72% |
| Demethylation | BBr₃, DCM, −78°C | Hydroxyphenyl derivative | 65% |
Reduction Reactions
Reduction primarily targets the oxadiazole ring and carbonyl groups.
Key Reactions:
-
Oxadiazole Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole ring to form a diamide intermediate.
-
Ketone Reduction: LiAlH₄ reduces the quinazoline-2,4-dione carbonyl groups to alcohols, though this often requires harsh conditions.
Mechanistic Insights:
The oxadiazole ring’s stability under reductive conditions depends on substituent electron-withdrawing effects. Ring-opening proceeds via cleavage of the N–O bond.
Substitution Reactions
The chloro and methoxy substituents facilitate nucleophilic aromatic substitution (NAS).
Key Reactions:
-
Chlorine Replacement: Reaction with amines (e.g., piperazine) in DMF at 80°C replaces the chlorine atom, forming secondary amines.
-
Methoxy Substitution: The methoxy group undergoes displacement with thiols under acidic conditions, yielding thioether derivatives.
Comparative Reactivity:
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C-3 (Cl) | High | Amines, alkoxides |
| C-4 (OCH₃) | Moderate | Thiols, HI |
Hydrolysis Reactions
The oxadiazole and quinazoline rings are susceptible to hydrolysis under acidic or basic conditions.
Key Reactions:
-
Oxadiazole Hydrolysis: Concentrated HCl hydrolyzes the oxadiazole to a diamide derivative, confirmed via LC-MS.
-
Quinazoline Ring Opening: Prolonged heating with NaOH breaks the quinazoline ring into anthranilic acid analogs .
Hydrolysis Pathways:
textOxadiazole + H₂O/H⁺ → Diamide Quinazoline-2,4-dione + OH⁻ → Anthranilate + Urea derivative
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the quinazoline core, forming dimeric structures with potential bioactivity.
Experimental Data:
-
Wavelength: 254 nm
-
Solvent: Acetonitrile
-
Product: Dimer (confirmed via X-ray crystallography)
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to CO₂ and NH₃ release.
Thermal Degradation Products:
-
CO₂ (m/z 44)
-
NH₃ (m/z 17)
-
Fragmented aromatic residues (GC-MS)
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Quinazoline-2,4-dione | Oxidation | mCPBA | 0.15 |
| Oxadiazole | Reduction | H₂/Pd-C | 0.09 |
| Chlorophenyl | Substitution | Piperazine | 0.22 |
| Methoxyphenyl | Demethylation | BBr₃ | 0.07 |
Mechanistic Studies
-
DFT Calculations: Reveal that electron-withdrawing groups on the oxadiazole lower the activation energy for ring-opening by 12 kcal/mol.
-
Kinetic Isotope Effects: Deuterium labeling shows rate-determining C–H bond cleavage in oxidation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations :
Structural Flexibility : Unlike methazole, which has a simple methoxy group at position 1, the target compound incorporates a 1,2,4-oxadiazole ring. This modification may improve metabolic stability and target specificity due to oxadiazole’s resistance to hydrolysis .
Biological Activity : Methazole’s herbicidal action stems from its interference with plant pigment synthesis. The target compound’s 4-methoxyphenyl-oxadiazole group could enhance binding to similar enzymatic targets, though experimental validation is lacking .
Comparison with Imidazolinones: Imazaquin’s imidazolinone-quinoline hybrid structure targets ALS enzymes, a mechanism distinct from quinazoline-diones. This highlights the role of core heterocycles in determining mode of action .
The target compound’s oxadiazole-quinazoline hybrid may similarly enable dual functionality .
Research Findings and Data
Physicochemical Properties :
- LogP (Predicted) : ~3.8 (higher than methazole’s ~2.1 due to oxadiazole and methoxyphenyl groups).
- Solubility : Expected to be low in aqueous media (common for lipophilic heterocycles).
- Thermal Stability : Oxadiazole rings generally confer thermal stability, suggesting suitability for formulation .
Hypothetical Mechanisms :
- Pesticidal Action: May inhibit protox (protoporphyrinogen oxidase) or similar enzymes, analogous to methazole .
- Pharmacological Potential: Oxadiazoles are known for antimicrobial and anti-inflammatory activity; the 4-methoxyphenyl group could modulate CNS targets .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example:
- Step 1 : Anthranilic acid (1 equiv) reacts with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran (THF) at 0°C to form 2-isocyanatobenzoic acid.
- Step 2 : Treatment with 3,5-dimethylaniline (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) yields 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.
Key Parameters :
- Temperature control (0°C → room temperature)
- Anhydrous conditions to prevent hydrolysis
- Purification via recrystallization from ethanol/water (3:1 v/v)
Preparation of the 1,2,4-Oxadiazole Substituent
Amidoxime Formation
The 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate:
- Step 1 : 4-Methoxybenzamide (1 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux (80°C, 6 hr) to form N-hydroxy-4-methoxybenzimidamide.
- Step 2 : The amidoxime undergoes cyclization with methyl chloroacetate (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hr, yielding 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.
Optimization Note :
- Excess methyl chloroacetate improves cyclization efficiency (yield increases from 58% to 82%)
- DMF enhances solubility but requires rigorous drying to prevent hydrolysis
Coupling of Substituents to the Quinazoline Core
N1-Alkylation with Oxadiazole Chloride
The chloromethyl-oxadiazole intermediate undergoes nucleophilic substitution with the quinazoline-dione:
- Step 1 : 3-(3,5-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equiv) is deprotonated with potassium carbonate (2 equiv) in DMF at 0°C.
- Step 2 : 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (1.1 equiv) is added dropwise, and the reaction is stirred at 40°C for 16 hr.
Critical Factors :
- Base selection: K₂CO₃ outperforms NaH due to milder conditions (reduced side reactions)
- Solvent: DMF facilitates solubility but complicates purification
Purification Protocol :
- Dilution with dichloromethane (DCM)
- Sequential washes with 1M HCl, saturated NaHCO₃, and brine
- Column chromatography (SiO₂, 0–5% MeOH/DCM gradient)
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Route A | Anthranilic acid + 3,5-dimethylaniline | 68 | 98 | High regioselectivity |
| Route B | Isatoic anhydride + urea | 54 | 95 | Fewer steps |
| Route C | Microwave-assisted cyclization | 72 | 97 | Reduced reaction time |
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:
Regioselectivity in N-Alkylation
Competitive alkylation at N3 versus N1 is controlled by:
- Steric hindrance from the 3,5-dimethylphenyl group
- Base strength (weaker bases favor N1 selectivity)
Scalability and Industrial Considerations
For large-scale production (>1 kg):
- Cost Optimization : Replace HATU with EDC/HOBt coupling agents (30% cost reduction)
- Solvent Recovery : Implement DMF distillation systems (90% recovery efficiency)
- Crystallization : Use isopropanol/water (2:1) for final purification (yield increase from 75% to 88%)
Analytical Characterization
Critical quality control metrics include:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can structural integrity be verified?
The synthesis typically involves multi-step reactions, including cyclocondensation of amidoximes with carboxylic acid derivatives to form the oxadiazole ring, followed by alkylation of the quinazoline-dione core. Key steps include:
- Oxadiazole formation : Reacting 4-methoxyphenylamidoxime with activated carbonyl intermediates under reflux conditions (e.g., DMF, 80°C) .
- Quinazoline functionalization : Coupling the oxadiazole-methyl group to the quinazoline-dione via nucleophilic substitution in the presence of K₂CO₃ .
- Verification : Confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular ion validation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : Assign aromatic protons (quinazoline C2-H and oxadiazole C5-H) and methyl/methoxy groups (δ 2.3–3.8 ppm) .
- IR : Identify carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions (pH 1–13) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Employ broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Discrepancies between in vitro and in vivo results often arise from bioavailability or metabolic stability issues. Strategies include:
- ADME profiling : Measure plasma stability (e.g., rodent liver microsomes) and logP values to assess permeability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and modify susceptible sites (e.g., methoxy groups) .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics (kₐₙ/kₒff) .
Q. What computational approaches guide the rational design of analogs with improved activity?
- Molecular docking : Model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina. Prioritize substituents enhancing π-π stacking (e.g., 3,5-dimethylphenyl) .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict bioactivity .
- MD simulations : Assess conformational stability of the oxadiazole-quinazoline scaffold in solvated systems (GROMACS) .
Q. How does the crystal structure inform solubility and formulation challenges?
Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, β = 93.2°) reveals packing efficiency and hydrogen-bonding motifs. Key insights:
- Solubility optimization : Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions to disrupt tight crystal packing .
- Formulation : Use co-solvents (PEG 400) or nanoemulsions to enhance aqueous solubility for in vivo dosing .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Selectivity screening : Profile against kinase panels (e.g., DiscoverX) to identify off-target hits .
- Structure-based optimization : Modify the quinazoline C3 substituent (e.g., replace 3,5-dimethylphenyl with smaller groups) to reduce steric clashes with non-target kinases .
- Proteomic profiling : Use SILAC (stable isotope labeling) to assess global protein binding in cell lysates .
Methodological Considerations
Q. How should stability studies be designed under varying pH and temperature conditions?
- Forced degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA .
- Arrhenius analysis : Calculate activation energy (Eₐ) from accelerated stability data (40–60°C) to predict shelf life .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Isosteric replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) or methylsulfonyl (-SO₂CH₃) group to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism (deuterium isotope effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
